MK-5108

Description

MK-5108 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

IUPAC Name |

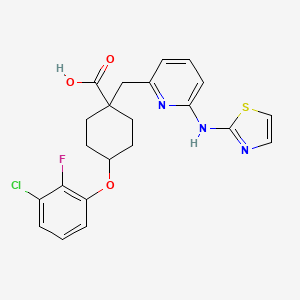

4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClFN3O3S/c23-16-4-2-5-17(19(16)24)30-15-7-9-22(10-8-15,20(28)29)13-14-3-1-6-18(26-14)27-21-25-11-12-31-21/h1-6,11-12,15H,7-10,13H2,(H,28,29)(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVIRAZGMYMNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1OC2=C(C(=CC=C2)Cl)F)(CC3=NC(=CC=C3)NC4=NC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClFN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026054 | |

| Record name | MK-5108 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010085-13-8 | |

| Record name | MK-5108 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010085138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-5108 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK-5108 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-5108 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8J407531S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MK-5108: A Technical Guide to its Mechanism of Action as a Highly Selective Aurora A Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-5108 (also known as VX-689) is a potent and highly selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Its mechanism of action centers on the ATP-competitive inhibition of Aurora A, leading to a cascade of events that disrupt mitotic spindle formation, induce cell cycle arrest at the G2/M phase, and ultimately trigger apoptosis in cancer cells.[1][3] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting Aurora A Kinase

Aurora A is a serine/threonine kinase that plays a critical role in centrosome maturation and separation, spindle assembly, and chromosome alignment during mitosis.[3] Overexpression of Aurora A is a common feature in a variety of human cancers and is associated with chromosomal instability and tumorigenesis.[1][2]

This compound functions as an ATP-competitive inhibitor of Aurora A kinase.[3] This means that it binds to the ATP-binding pocket of the enzyme, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This targeted inhibition disrupts the normal progression of mitosis, leading to the characteristic cellular phenotypes observed with this compound treatment.

Kinase Selectivity Profile

A defining feature of this compound is its high selectivity for Aurora A over other kinases, including the closely related Aurora B and Aurora C kinases. This selectivity is crucial for minimizing off-target effects and associated toxicities.

| Kinase | IC50 (nM) | Fold Selectivity vs. Aurora A |

| Aurora A | 0.064 | - |

| Aurora B | 14.1 | 220-fold |

| Aurora C | 12.1 | 190-fold |

| TrkA | 2 | <100-fold |

| TrkB | 13 | >200-fold |

| Table 1: Kinase inhibitory activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various kinases, highlighting its high selectivity for Aurora A.[3][4] |

Cellular Effects of Aurora A Inhibition

The inhibition of Aurora A kinase by this compound leads to a series of distinct cellular consequences:

-

G2/M Phase Cell Cycle Arrest: By disrupting mitotic processes, this compound causes cells to accumulate in the G2/M phase of the cell cycle.[1] This is a hallmark of Aurora A inhibition and can be observed through flow cytometry analysis of DNA content.[3]

-

Inhibition of Histone H3 Phosphorylation: Aurora B is the primary kinase responsible for phosphorylating histone H3 at Serine 10 during mitosis. While this compound is highly selective for Aurora A, at higher concentrations or in certain cellular contexts, it can lead to a decrease in phosphorylated Histone H3 (pHH3), a marker of mitotic cells.[1] However, a more direct effect of Aurora A inhibition is the accumulation of cells with condensed chromosomes that fail to align properly at the metaphase plate.

-

Induction of Apoptosis: Prolonged arrest in mitosis due to Aurora A inhibition can trigger the intrinsic apoptotic pathway, leading to programmed cell death.[5] This is often measured by the activation of caspases, such as caspase-3 and caspase-7.[6]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

Biochemical Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against a panel of kinases.

Methodology:

-

Recombinant human Aurora A, B, and C kinases are expressed and purified.

-

The kinase reaction is initiated by incubating the kinase with a specific peptide substrate and ATP in a reaction buffer.

-

This compound is added at varying concentrations to determine its effect on the kinase activity.

-

The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA-based format or by measuring ATP consumption.[7]

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[3]

Cell Proliferation Assay

Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as WST-8 or MTT, which measures mitochondrial activity.[8]

-

The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control.

-

IC50 values for cell growth inhibition are determined from the dose-response curves.[3]

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cells are treated with this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and resuspended in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

The DNA content of individual cells is analyzed using a flow cytometer.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.[3][5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound signaling pathway.

Caption: Cell proliferation assay workflow.

Caption: Kinase selectivity of this compound vs. VX-680.

In Vitro and In Vivo Efficacy

Anti-proliferative Activity in Cancer Cell Lines

This compound has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines.

| Cell Line | Origin | IC50 (µM) |

| HCT116 | Colorectal Carcinoma | 0.16 - 6.4 |

| HeLa-S3 | Cervical Cancer | 0.16 - 6.4 |

| SW48 | Colorectal Adenocarcinoma | 0.16 - 6.4 |

| HCC1143 | Breast Carcinoma | 0.42 |

| AU565 | Breast Carcinoma | 0.45 |

| MCF-7 | Breast Adenocarcinoma | 0.52 |

| HCC1806 | Breast Carcinoma | 0.56 |

| CAL85-1 | Breast Carcinoma | 0.74 |

| Table 2: In vitro anti-proliferative activity of this compound in various human cancer cell lines. The IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.[3][6] |

Antitumor Activity in Xenograft Models

In vivo studies using human tumor xenografts in immunocompromised mice and rats have shown that oral administration of this compound leads to significant tumor growth inhibition.[3] For instance, in an HCT116 colon cancer xenograft model, treatment with this compound at doses of 15 and 30 mg/kg resulted in significant tumor growth inhibition.[8] Similarly, in a SW48 tumor model in nude rats, this compound demonstrated dose-dependent tumor growth inhibition.[3]

Combination Therapy Potential

Preclinical studies have shown that the inhibition of Aurora A by this compound can sensitize tumor cells to taxanes like docetaxel.[3] This synergistic effect is thought to arise from the combined disruption of mitotic processes, leading to enhanced cell death.[9] This has provided a strong rationale for the clinical investigation of this compound in combination with chemotherapy.[10][11]

Conclusion

This compound is a highly potent and selective inhibitor of Aurora A kinase that exerts its antitumor effects by disrupting mitotic progression, leading to cell cycle arrest and apoptosis. Its well-defined mechanism of action, favorable selectivity profile, and demonstrated efficacy in preclinical models have established it as a valuable tool for cancer research and a promising candidate for targeted cancer therapy. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area.

References

- 1. This compound, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. A phase I study of this compound, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

MK-5108: A Comprehensive Technical Guide to its Aurora A Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the Aurora A kinase selectivity of MK-5108, a potent and highly selective small molecule inhibitor. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development efforts.

Executive Summary

This compound is an ATP-competitive inhibitor of Aurora A kinase with exceptional potency and selectivity.[1] It demonstrates a significant therapeutic window over other members of the Aurora kinase family, namely Aurora B and Aurora C, and exhibits minimal off-target activity across a broad panel of kinases. This high selectivity is critical for minimizing off-target toxicities and achieving a more targeted therapeutic effect in cancer treatment. The following sections provide detailed quantitative data on its selectivity, the experimental protocols used for its characterization, and visual representations of its mechanism of action and the methodologies employed.

Data Presentation

The selectivity of this compound has been rigorously evaluated through biochemical assays against a wide array of kinases. The following tables summarize the key inhibitory concentrations (IC50) and the selectivity profile of this compound.

Table 1: this compound IC50 Values for Aurora Kinase Family Members

| Kinase | IC50 (nM) | Selectivity Fold (vs. Aurora A) |

| Aurora A | 0.064[1] | 1 |

| Aurora B | 14.1[2] | 220[1] |

| Aurora C | 12.1 | 190[1] |

Table 2: Selectivity Profile of this compound Against a Broader Kinase Panel

This compound was tested against a panel of 233 kinases to determine its broader selectivity. Of the kinases tested, only Tropomyosin receptor kinase A (TrkA) was inhibited with a selectivity of less than 100-fold.[1]

| Kinase | Percent Inhibition at 100 nM | IC50 (nM) |

| Aurora A | 99 | 0.064 |

| TrkA | - | <10 |

Note: A comprehensive list of the 233 kinases tested can be found in the supplementary materials of the publication by Shimomura et al., 2010.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's selectivity.

Biochemical Kinase Assays

These assays were crucial in determining the IC50 values of this compound against the Aurora kinases.

Objective: To quantify the in vitro inhibitory activity of this compound against Aurora A, Aurora B, and Aurora C.

Materials:

-

Recombinant human Aurora A, Aurora B, and Aurora C enzymes

-

This compound

-

ATP, [γ-³³P]ATP

-

Substrate peptides (e.g., Kemptide or a derivative)

-

Assay Buffer (e.g., 50 mmol/L Tris-HCl, pH 7.5, 10 mmol/L MgCl₂, 1 mmol/L EGTA, 2 mmol/L DTT, 0.01% Brij-35)

-

96-well plates

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase, the appropriate substrate peptide, and the diluted this compound in assay buffer.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Assays

Cell-based assays are essential for understanding the effects of this compound in a more physiologically relevant context.

1. Cell Proliferation Assay (WST-8 or MTT Assay)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

This compound

-

WST-8 or MTT reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

-

Add the WST-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to a DMSO-treated control.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

2. Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

This compound

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol.

-

Resuspend the fixed cells in a PI staining solution containing RNase A.

-

Incubate in the dark to allow for DNA staining.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

References

The Discovery and Synthesis of MK-5108: A Technical Guide

An In-depth Examination of a Potent and Selective Aurora A Kinase Inhibitor

Introduction

MK-5108 is a potent and highly selective, ATP-competitive small molecule inhibitor of Aurora A kinase.[1][2] Aurora A kinase is a key regulator of mitotic progression, playing a crucial role in centrosome maturation, spindle assembly, and chromosome segregation.[3][4] Overexpression of Aurora A is frequently observed in a variety of human cancers, leading to chromosomal instability and tumorigenesis.[3][5] This has positioned Aurora A as a compelling target for anticancer therapies. This compound has demonstrated significant antitumor activity, both as a monotherapy and in combination with other chemotherapeutic agents like docetaxel, in preclinical studies.[2][3][6] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Medicinal Chemistry

This compound, with the chemical name trans-4-(3-chloro-2-fluorophenoxy)-1-([6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl)cyclohexanecarboxylic acid, was discovered through internal medicinal chemistry research at Banyu Tsukuba Research Institute.[2][4] The discovery process likely involved the screening of a compound library against Aurora A kinase, followed by lead optimization to enhance potency and selectivity. While a detailed, step-by-step synthesis protocol is not publicly available, the general synthesis of related pyrimidine-based Aurora kinase inhibitors has been described in the patent literature. The synthesis would logically involve the coupling of three key fragments: the substituted pyridine-thiazole core, the cyclohexanecarboxylic acid linker, and the chloro-fluorophenoxy moiety.

Mechanism of Action

This compound functions as a highly selective inhibitor of Aurora A kinase.[1][2] It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.[2] This inhibition of Aurora A activity leads to defects in mitotic spindle formation, resulting in cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[3][6] The selectivity of this compound for Aurora A over other kinases, particularly Aurora B and C, is a key attribute, minimizing off-target effects.[1][7]

Signaling Pathway

The Aurora A kinase signaling pathway is central to the regulation of mitosis. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 4. US20030219408A1 - Methods of making pharmaceutical compositions with minicells - Google Patents [patents.google.com]

- 5. promega.com [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

MK-5108: A Technical Guide to its ATP-Competitive Inhibition of Aurora A Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MK-5108, a potent and highly selective ATP-competitive inhibitor of Aurora A kinase. It details the compound's mechanism of action, inhibitory profile, and the methodologies used to characterize its activity.

Core Mechanism: ATP-Competitive Inhibition

This compound functions as a potent adenosine triphosphate (ATP)-competitive inhibitor of Aurora A kinase[1][2]. This means that this compound directly competes with ATP for binding to the catalytic site of the Aurora A enzyme. By occupying this site, it prevents the kinase from transferring a phosphate group to its downstream substrates, thereby inhibiting its biological function. The crystal structure of the Aurora A/MK-5108 complex confirms that the inhibitor inserts itself into the nucleotide-binding pocket between the two lobes of the kinase[3]. This mode of action is crucial for its efficacy in disrupting mitotic progression, a hallmark of cancer cells that often overexpress Aurora A kinase.

The inhibition of Aurora A by this compound leads to the misalignment of chromosomes during cell division, which in turn activates the spindle assembly checkpoint and causes an accumulation of cells in the G2-M phase of the cell cycle[2]. This disruption of mitosis ultimately triggers apoptosis (programmed cell death) in cancer cells.

Caption: ATP-Competitive Inhibition by this compound on Aurora A Kinase.

Quantitative Inhibitory Profile

This compound demonstrates remarkable potency and selectivity for Aurora A kinase. The following tables summarize its inhibitory activity from various biochemical and cell-based assays.

Table 1: Biochemical Inhibitory Activity

| Target Kinase | IC50 (nM) | Selectivity vs. Aurora A | Ki (nM) |

| Aurora A | 0.064[1][4][5] | - | ≤ 0.01 |

| Aurora B | 14.08 (220-fold vs. A)[2][4] | 220-fold | 18 |

| Aurora C | 12.16 (190-fold vs. A)[2][4] | 190-fold | 4.6 |

| TrkA | <100-fold vs. A | <100-fold | Not Reported |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) represents the equilibrium constant for the binding of an inhibitor to an enzyme.

Table 2: Cellular Proliferation Inhibition (IC50)

| Cell Line | Cancer Type | IC50 (µM) |

| HCC1143 | Breast | 0.42[4] |

| AU565 | Breast | 0.45[4] |

| MCF-7 | Breast | 0.52[4] |

| HCC1806 | Breast | 0.56[4] |

| CAL85-1 | Breast | 0.74[4] |

| LEIO285 | Leiomyosarcoma | ~0.1 |

| LEIO505 | Leiomyosarcoma | ~0.1 |

| SK-LSM1 | Leiomyosarcoma | ~0.1 |

| Various (17 lines) | Diverse | 0.16 - 6.4[2][6] |

| NSCLC Panel (11 lines) | Non-Small Cell Lung | 0.25 - >10[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on purified Aurora kinases.

-

Enzymes: Recombinant His-tagged human Aurora-A, Aurora-B, and Aurora-C proteins. Aurora-A is expressed in E. coli and purified. Aurora-B and -C are purchased.

-

Substrate: Tetra-Kemptide [RRR(GLRRASLG)4R-NH2] at a concentration of 25 µM[4].

-

ATP: 20 µM, supplemented with 1.0 µCi per well of [γ-33P]-ATP[4].

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 15 mM Mg(OAc)2, and 0.2 mM EDTA[4].

-

Procedure:

-

The assay is conducted in 96-well plates.

-

This compound at various concentrations is pre-incubated with the kinase.

-

The reaction is initiated by the addition of the ATP and substrate mixture.

-

The reaction proceeds at 30°C for 40 minutes[4].

-

The amount of phosphorylated substrate is quantified to determine the level of kinase inhibition. To investigate the ATP-competitive nature, IC50 values are determined in the presence of varying ATP concentrations[5].

-

Cell Proliferation (MTT) Assay

This assay measures the effect of this compound on the viability and growth of cancer cell lines.

-

Cell Seeding: Cells are seeded at a density of 1 x 103 to 4 x 103 cells per well in 96-well flat-bottom plates and allowed to adhere overnight[7].

-

Treatment: Cells are treated with a range of this compound concentrations (e.g., 0.01–20 µM) for 72 hours[7].

-

MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well according to the manufacturer's protocol[7].

-

Incubation: Plates are incubated to allow for the conversion of MTT to formazan by metabolically active cells.

-

Quantification: The formazan crystals are solubilized, and the absorbance is measured to determine cell viability. Dose-response curves are generated to calculate IC50 values[7].

Cell Cycle Analysis by Flow Cytometry

This method assesses the impact of this compound on cell cycle progression.

-

Cell Seeding and Treatment: Cells are seeded in 100-mm dishes (1.5 x 105–5 x 105 cells) and treated with this compound (e.g., 0.4 µM) for various time points (e.g., 6, 12, 24, 48, and 72 hours)[7].

-

Harvesting and Fixation: Cells are harvested and fixed, typically in cold ethanol.

-

Staining: Fixed cells are stained with a DNA-intercalating dye such as propidium iodide[7].

-

Analysis: The DNA content of individual cells is measured using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is then analyzed.

Immunofluorescence Assay for Phospho-Histone H3

This assay visualizes the mitotic arrest induced by this compound.

-

Cell Synchronization and Treatment: HeLa-S3 cells are synchronized at the G1-S boundary using a double thymidine block. After release, cells are treated with this compound[4].

-

Fixation and Permeabilization: Cells are fixed with cold methanol overnight[4].

-

Antibody Staining:

-

Nuclear Staining: Total nuclei are counterstained with DAPI (4′,6-diamidino-2-phenylindole)[4].

-

Imaging and Analysis: Images are acquired using a high-content imaging system, and the percentage of phospho-histone H3 positive cells is quantified[4].

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound is a highly potent and selective ATP-competitive inhibitor of Aurora A kinase with demonstrated preclinical anti-proliferative activity across a range of cancer cell lines. Its well-defined mechanism of action and strong in vitro and in vivo data have positioned it as a valuable tool for cancer research and a candidate for clinical development, particularly in combination with other anti-cancer agents like docetaxel[1][2][7]. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other Aurora kinase inhibitors.

References

- 1. A phase I study of this compound, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]

MK-5108: A Deep Dive into its Impact on Cell Cycle Progression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MK-5108 is a potent and highly selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic events.[1] Its targeted action disrupts the normal progression of the cell cycle, leading to mitotic arrest and subsequent cellular outcomes such as apoptosis or senescence. This technical guide provides a comprehensive overview of the effects of this compound on cell cycle progression, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its study. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its cellular impact.

Introduction: The Role of Aurora A Kinase in Cell Division

Aurora A kinase is a serine/threonine kinase that plays a critical role in various stages of mitosis, including centrosome maturation, spindle assembly, and chromosome alignment.[2] Overexpression of Aurora A is frequently observed in a wide range of human cancers and is associated with chromosomal instability and tumorigenesis.[1][3] This makes Aurora A a compelling target for anticancer therapies. This compound has emerged as a highly specific inhibitor of Aurora A, exhibiting significantly less activity against Aurora B and C kinases.[2][4]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of Aurora A kinase.[2][5] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of downstream substrates essential for mitotic progression. This inhibition leads to a cascade of cellular events culminating in cell cycle arrest, primarily at the G2/M phase.[3][6]

Key molecular consequences of Aurora A inhibition by this compound include:

-

Disruption of Spindle Assembly: Inhibition of Aurora A disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation.[1]

-

Induction of G2/M Arrest: Cells treated with this compound accumulate in the G2/M phase of the cell cycle, unable to proceed through mitosis.[3][7]

-

Increased Phospho-Histone H3: A hallmark of Aurora A inhibition is the accumulation of cells with phosphorylated Histone H3 (pHH3), a marker for mitotic cells.[2][3]

-

Inhibition of Downstream Targets: this compound treatment leads to a reduction in the phosphorylation of downstream targets of Aurora A, such as TACC3 and Plk1, which are crucial for microtubule stabilization and mitotic progression.[7]

-

Induction of Polyploidy and Apoptosis: Prolonged mitotic arrest induced by this compound can lead to mitotic slippage, resulting in polyploid cells, or trigger the apoptotic cascade, leading to cell death.[7][8]

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data from various preclinical studies on this compound, providing insights into its potency and cellular effects across different cancer cell lines.

Table 1: In Vitro Potency of this compound Against Aurora Kinases

| Kinase | IC50 (nM) | Selectivity vs. Aurora A | Reference |

| Aurora A | 0.064 | - | [2][4] |

| Aurora B | 14.1 | 220-fold | [2][9] |

| Aurora C | 12.1 | 190-fold | [2][9] |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa-S3 | Cervical Cancer | 0.16 | [2] |

| HCT116 | Colon Cancer | 0.22 | [2] |

| A549 | Non-Small Cell Lung Cancer | 0.4 | [7] |

| HCC827 | Non-Small Cell Lung Cancer | 0.1 | [7] |

| Calu-1 | Non-Small Cell Lung Cancer | 0.3 | [7] |

| H1975 | Non-Small Cell Lung Cancer | 0.2 | [7] |

| H1355 | Non-Small Cell Lung Cancer | 0.5 | [7] |

| ES-2 | Ovarian Cancer | 0.34 | [2] |

| SW-872 | Liposarcoma | 0.309 | [10] |

| 93T449 | Liposarcoma | 0.2836 | [10] |

Table 3: Effect of this compound on Cell Cycle Distribution in HeLa-S3 Cells

| Treatment (24h) | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |

| Control (DMSO) | 55 | 25 | 20 | [2] |

| This compound (0.1 µM) | 40 | 15 | 45 | [2] |

| This compound (0.3 µM) | 25 | 10 | 65 | [2] |

| This compound (1 µM) | 15 | 5 | 80 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the effect of this compound on cell cycle progression.

Cell Viability and Proliferation Assay

This protocol is used to determine the concentration-dependent effect of this compound on cell growth.

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent such as MTT or WST-8 to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound or DMSO for the desired time points.

-

Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

-

Cell Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Data Acquisition: Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and collecting the emission at ~610 nm.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.

Immunoblotting

This protocol is used to detect changes in the expression and phosphorylation status of key cell cycle proteins.

-

Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Aurora A, phospho-Aurora A, phospho-Histone H3, TACC3, Plk1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to the action of this compound.

Caption: Aurora A kinase signaling pathway and its inhibition by this compound.

Caption: Experimental workflow for assessing the effects of this compound.

Caption: Logical relationship of this compound's mechanism to its cellular effects.

Conclusion

This compound is a potent and selective inhibitor of Aurora A kinase that effectively halts cell cycle progression at the G2/M phase. Its mechanism of action, centered on the disruption of mitotic processes, has shown significant anti-proliferative activity in a variety of cancer cell lines. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of Aurora A kinase inhibition. The continued investigation of this compound, both as a monotherapy and in combination with other anticancer agents, holds promise for the development of novel cancer treatments.[3][7]

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] this compound, a Highly Selective Aurora-A Kinase Inhibitor, Shows Antitumor Activity Alone and in Combination with Docetaxel | Semantic Scholar [semanticscholar.org]

- 7. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 10. Preclinical evaluation of the Aurora kinase inhibitors AMG 900, AZD1152-HQPA, and this compound on SW-872 and 93T449 human liposarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-5108: A Technical Guide to G2/M Arrest Induction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of MK-5108, a highly selective and potent Aurora A kinase inhibitor, with a specific focus on its induction of G2/M cell cycle arrest. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols for researchers in oncology and drug development.

Introduction

This compound is a small molecule inhibitor that demonstrates high selectivity for Aurora A kinase, a key regulator of mitotic progression.[1][2] Overexpression of Aurora A is a common feature in many human cancers and is linked to chromosomal instability and tumorigenesis.[1][3] this compound competitively binds to the ATP-binding site of Aurora A, disrupting its function and leading to defects in mitotic spindle assembly and chromosome segregation.[2][4] A primary consequence of Aurora A inhibition by this compound is the induction of cell cycle arrest at the G2/M phase, followed by apoptosis in cancer cells.[1][5][6] This guide delves into the molecular underpinnings of this process and provides practical information for its investigation.

Mechanism of Action: The Path to G2/M Arrest

This compound's primary mechanism of inducing G2/M arrest is through the direct inhibition of Aurora A kinase. This disruption of Aurora A function initiates a cascade of events that ultimately halt the cell cycle at the G2/M transition.

Signaling Pathway

The inhibition of Aurora A by this compound disrupts the normal phosphorylation of its downstream targets, which are critical for mitotic entry and progression. This leads to the activation of the G2/M checkpoint, preventing cells from entering mitosis with a defective mitotic spindle. Key molecular events include the failure to properly activate Polo-like kinase 1 (Plk1) and the disruption of the centrosome maturation process. The cell, sensing these mitotic defects, arrests in the G2 phase to allow for repair or, if the damage is too severe, to initiate apoptosis.

Caption: Signaling pathway of this compound-induced G2/M arrest.

Quantitative Data

The following tables summarize key quantitative data regarding the activity of this compound from various preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase | IC50 (nmol/L) | Selectivity vs. Aurora A | Reference |

| Aurora A | 0.064 | - | [7] |

| Aurora B | 14 | 220-fold | [4][7] |

| Aurora C | 12 | 190-fold | [4][7] |

Table 2: In Vivo Antitumor Activity of this compound

| Xenograft Model | Treatment | Outcome | Reference |

| HCT116 | 15 mg/kg or 30 mg/kg, p.o., b.i.d., 12d | Significant tumor growth inhibition | [7] |

| SW48 | 15 mg/kg or 45 mg/kg, p.o., b.i.d., 2d/wk, 3wk | Significant tumor growth inhibition | [7] |

| HL-60 (AML) | 75 mg/kg, i.p., b.i.d., 13d | 98% reduction in mean tumor volume | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Drug Treatment

-

Cell Lines: A variety of human cancer cell lines can be used, such as HeLa-S3 (cervical cancer), HCT116 (colon cancer), and various non-small-cell lung cancer (NSCLC) cell lines.[5][7]

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. A vehicle control (DMSO) should be used in all experiments.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 or 48 hours).[6]

-

Harvesting: Detach cells using trypsin and collect them by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in G1, S, and G2/M phases is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of this compound activity.[1][5][6]

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Treatment: After 24 hours, treat the cells with a range of this compound concentrations.

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours).[7]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The results can be used to calculate the IC50 value for cell growth inhibition.

Western Blotting

Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in the cell cycle and apoptosis.

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Aurora A, phospho-Aurora A, TACC3, Plk1, cleaved PARP) overnight at 4°C.[5]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: A typical experimental workflow for studying this compound.

Clinical Development

This compound has been evaluated in clinical trials, both as a monotherapy and in combination with other chemotherapeutic agents like docetaxel.[8][9] Phase I studies have aimed to determine the maximum tolerated dose (MTD), pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors.[8] While the monotherapy was generally well-tolerated, the combination with docetaxel showed dose-limiting toxicities.[8][9]

Conclusion

This compound is a potent and highly selective inhibitor of Aurora A kinase that effectively induces G2/M cell cycle arrest and subsequent apoptosis in cancer cells. Its well-defined mechanism of action and preclinical efficacy have established it as a valuable tool for cancer research and a potential therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the biological effects of this compound and its potential clinical applications.

References

- 1. This compound, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. [PDF] this compound, a Highly Selective Aurora-A Kinase Inhibitor, Shows Antitumor Activity Alone and in Combination with Docetaxel | Semantic Scholar [semanticscholar.org]

- 4. apexbt.com [apexbt.com]

- 5. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A phase I study of this compound, an oral aurora a kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A phase I study of this compound, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

MK-5108: A Technical Guide to its Impact on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-5108, a potent and highly selective inhibitor of Aurora A kinase, has demonstrated significant potential as an anti-cancer therapeutic. Its mechanism of action is intrinsically linked to the regulation of microtubule dynamics, a critical process for cell division. This technical guide provides an in-depth overview of the core scientific principles underlying this compound's effects on microtubule dynamics. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Introduction: The Role of Aurora A Kinase in Mitotic Progression

Aurora A is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis. Its functions are diverse and essential for the faithful segregation of chromosomes, including centrosome maturation and separation, bipolar spindle assembly, and the spindle assembly checkpoint. The overexpression of Aurora A is a common feature in many human cancers and is associated with chromosomal instability and tumorigenesis. This has positioned Aurora A as a key target for anti-cancer drug development.

Microtubules, dynamic polymers of α- and β-tubulin, are the primary components of the mitotic spindle. The precise regulation of their dynamic instability—the stochastic switching between periods of polymerization and depolymerization—is crucial for the proper formation and function of the spindle. Aurora A kinase modulates microtubule dynamics through the phosphorylation of a variety of microtubule-associated proteins (MAPs).

This compound: A Selective Aurora A Kinase Inhibitor

This compound is a small molecule inhibitor that exhibits high selectivity for Aurora A kinase. It acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of Aurora A and disrupting its downstream signaling pathways. This inhibition leads to a cascade of events that ultimately impinge upon the dynamic nature of microtubules, leading to mitotic arrest and apoptosis in cancer cells.

Quantitative Data on the Effects of Aurora A Inhibition on Microtubule Dynamics

| Microtubule Dynamic Instability Parameter | Control | Aurora A Inhibitor (GSK6000063A) |

| Growth Rate (µm/min) | 9.5 ± 0.3 | 7.8 ± 0.4 |

| Shrinkage Rate (µm/min) | 24.1 ± 1.1 | 16.2 ± 1.2 |

| Catastrophe Frequency (events/s) | 0.021 ± 0.002 | 0.013 ± 0.002 |

| Rescue Frequency (events/s) | 0.034 ± 0.004 | 0.019 ± 0.003 |

Data presented as mean ± SEM. This data is from a study using GSK6000063A, a different selective Aurora A inhibitor, and is used here as a proxy for the effects of this compound.

Signaling Pathways and Cellular Effects of this compound

The inhibition of Aurora A by this compound disrupts the phosphorylation of key substrates involved in microtubule regulation. This leads to a series of cellular consequences that ultimately inhibit cancer cell proliferation.

Experimental Protocols

Detailed experimental protocols from the primary literature on this compound are not fully available. Therefore, the following are generalized protocols for key assays used to study the effects of Aurora A inhibitors on microtubule dynamics and cell cycle progression.

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines (e.g., HeLa, HCT116, A549) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule organization within cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: Culture and treat cells with this compound for the desired duration.

-

Harvesting: Detach cells using trypsin and collect them by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix and permeabilize the cells.

-

Staining: Centrifuge the fixed cells and resuspend the pellet in a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.

In Vitro Aurora A Kinase Assay

This biochemical assay measures the enzymatic activity of Aurora A and the inhibitory potential of compounds like this compound.

MK-5108: A Comprehensive Technical Guide to its Target Protein Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity of MK-5108, a potent and highly selective inhibitor of Aurora A kinase. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways to offer a comprehensive resource for professionals in the field of drug development and cancer research.

Core Target and Binding Affinity

This compound is a small molecule inhibitor that demonstrates high-potency and selective binding to Aurora A kinase (AURKA) , a serine/threonine kinase that plays a crucial role in mitotic progression.[1][2] Overexpression of Aurora A is frequently observed in various human cancers, making it a compelling target for anticancer therapies.[1][2]

The inhibitory activity of this compound is characterized by its low nanomolar potency. In biochemical assays, this compound inhibits Aurora A activity with an IC50 value of 0.064 nM .[2][3][4][5][6] This inhibition occurs in an ATP-competitive manner, indicating that this compound binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.[2][3]

A key feature of this compound is its remarkable selectivity for Aurora A over other members of the Aurora kinase family. It is approximately 220-fold more selective for Aurora A than for Aurora B and 190-fold more selective than for Aurora C .[2][3][4] Furthermore, when tested against a panel of 233 different kinases, this compound demonstrated high selectivity, with only TrkA being inhibited with less than 100-fold selectivity.[2][4][5][6]

The potent and selective inhibition of Aurora A by this compound leads to the disruption of mitotic events, including centrosome maturation, spindle assembly, and chromosome alignment.[1][2] This ultimately results in G2/M phase cell cycle arrest and induction of apoptosis in cancer cells.[4][7]

Quantitative Binding Data

The following table summarizes the key quantitative data regarding the binding affinity of this compound.

| Target Protein | Parameter | Value | Notes |

| Aurora A Kinase (AURKA) | IC50 | 0.064 nM | In vitro biochemical assay.[2][3][4][5][6] |

| Aurora B Kinase (AURKB) | Selectivity Fold | ~220-fold | Compared to Aurora A.[2][3][4] |

| Aurora C Kinase (AURKC) | Selectivity Fold | ~190-fold | Compared to Aurora A.[2][3][4] |

| TrkA | Selectivity Fold | <100-fold | The only other kinase inhibited with less than 100-fold selectivity in a panel of 233 kinases.[2][4][5][6] |

Experimental Protocols

The determination of this compound's binding affinity and inhibitory activity relies on robust biochemical and cell-based assays. A representative experimental protocol for a biochemical kinase assay is detailed below.

Biochemical Kinase Assay for Aurora A Inhibition

Objective: To determine the in vitro inhibitory activity of this compound against Aurora A kinase.

Materials:

-

Recombinant human Aurora A kinase

-

This compound (test compound)

-

ATP (Adenosine triphosphate)

-

[γ-³³P]-ATP (radiolabeled ATP)

-

Kemptide (a substrate peptide for Aurora A)

-

Assay buffer (e.g., 50 mmol/L Tris-HCl, pH 7.4, 15 mmol/L Mg(OAc)₂, 0.2 mmol/L EDTA)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing the assay buffer, a fixed concentration of Kemptide, and the desired concentration of this compound or vehicle control.

-

Enzyme Addition: Add recombinant Aurora A kinase to each well to initiate the reaction.

-

Initiation of Phosphorylation: Add a mixture of ATP and [γ-³³P]-ATP to each well to start the kinase reaction. The final ATP concentration is typically kept close to the Km value for Aurora A.

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 40 minutes) to allow for substrate phosphorylation.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Separation of Phosphorylated Substrate: Transfer the reaction mixture to a filter plate that captures the phosphorylated Kemptide. Wash the wells to remove unincorporated [γ-³³P]-ATP.

-

Quantification: Measure the amount of incorporated radiolabel in each well using a scintillation counter.

-

Data Analysis: The inhibitory activity of this compound is determined by calculating the percentage of inhibition at each concentration compared to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

To investigate the ATP-competitive nature of inhibition, this assay can be repeated with varying concentrations of ATP.[3] An increase in the apparent IC50 value of this compound with increasing ATP concentrations would confirm ATP-competitive inhibition.[3]

Signaling Pathway and Experimental Workflow

The interaction of this compound with Aurora A kinase initiates a cascade of events that disrupt the normal cell cycle. The following diagrams illustrate the Aurora A signaling pathway and a typical experimental workflow for evaluating the effects of this compound.

Caption: Aurora A kinase signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 6. This compound |CAS:1010085-13-8 Probechem Biochemicals [probechem.com]

- 7. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-5108: A Technical Guide on its In Vitro Efficacy Across Diverse Cancer Cell Lines

Introduction

MK-5108 is an orally bioavailable, potent, and highly selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic events.[1][2][3] Aurora kinases, which include Aurora A, B, and C, are serine/threonine kinases that are crucial for the regulation of cell division.[4] Overexpression of Aurora A is a common feature in a wide variety of human cancers and is linked to chromosomal instability and tumorigenesis.[2][3][5] By targeting Aurora A, this compound disrupts the assembly of the mitotic spindle, leading to failed chromosome segregation, inhibition of cell division, and induction of apoptosis in cancer cells.[2] This document provides a comprehensive technical overview of the in vitro activity of this compound across various cancer cell lines, detailing its mechanism of action, anti-proliferative effects, and the experimental protocols used for its evaluation.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Aurora A kinase.[6] Its high selectivity allows it to inhibit Aurora A at nanomolar concentrations while being significantly less potent against Aurora B and C, with a selectivity of 220-fold and 190-fold, respectively.[6] The inhibition of Aurora A disrupts its crucial roles in mitosis, including centrosome maturation, spindle assembly, and chromosome alignment. This leads to a cascade of cellular events, primarily G2/M phase cell cycle arrest, the development of polyploidy (cells with multiple sets of chromosomes), and ultimately, apoptosis.[1][5][7] Downstream effects of Aurora A inhibition by this compound include diminished levels of its substrates, such as TACC3 (Transforming Acidic Coiled-Coil Containing Protein 3) and Plk1 (Polo-like kinase 1).[1][7]

Data Presentation: Anti-proliferative Activity

The efficacy of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the IC50 values and cellular effects observed in various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72h Treatment)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Non-Small-Cell Lung Cancer | |||

| H358 | NSCLC | ~ 0.25 | [1] |

| H1355 | NSCLC | ~ 0.25 | [1] |

| H460 | NSCLC | ~ 0.25 | [1] |

| A427 | NSCLC | ~ 0.625 | [1] |

| H1666 | NSCLC | ~ 1.25 | [1] |

| H1975 | NSCLC | ~ 1.25 | [1] |

| A549 | NSCLC | ~ 2.5 | [1] |

| Calu-1 | NSCLC | ≥ 10 | [1] |

| HCC827 | NSCLC | ≥ 10 | [1] |

| H1650 | NSCLC | ≥ 10 | [1] |

| H727 | NSCLC | ≥ 10 | [1] |

| Breast Cancer | |||

| HCC1143 | Breast | 0.42 | [6] |

| AU565 | Breast | 0.45 | [6] |

| MCF-7 | Breast | 0.52 | [6] |

| HCC1806 | Breast | 0.56 | [6] |

| CAL85-1 | Breast | 0.74 | [6] |

| Liposarcoma | |||

| SW-872 | Liposarcoma | 0.309 (EC50) | [8] |

| 93T449 | Liposarcoma | 0.284 (EC50) | [8] |

| Leiomyosarcoma | |||

| LEIO285 | Leiomyosarcoma | ~ 0.1 | [6] |

| LEIO505 | Leiomyosarcoma | ~ 0.1 | [6] |

| SK-LSM1 | Leiomyosarcoma | ~ 0.1 |[6] |

Table 2: Cellular Effects of this compound Treatment

| Cancer Type | Cell Line(s) | Key Cellular Effects | Reference |

|---|---|---|---|

| Non-Small-Cell Lung | Panel of 11 lines | G2/M accumulation, polyploidy, apoptosis (PARP cleavage), decreased Aurora A, TACC3, Plk1 | [1][7] |

| Epithelial Ovarian | EOC stem cells | G2/M arrest, polyploidy, inhibition of NFκB activity, no significant increase in caspase-3 | [9] |

| Leiomyosarcoma | LEIO285, LEIO505 | G2/M accumulation, increased Caspase 3/7 activity | [6] |

| Cervical, Ovarian | HeLa-S3, ES-2 | G2/M arrest, accumulation of phospho-histone H3 positive cells |[5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture and Reagents

-

Cell Lines: Human cancer cell lines are obtained from authenticated sources (e.g., ATCC).

-

Culture Media: Cells are maintained in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then diluted in culture media to the desired final concentrations for experiments.

Growth Inhibition / Cell Viability Assay (MTT Assay)

-

Seeding: Cells are seeded into 96-well flat-bottom plates at a density of 1,000–4,000 cells per well and allowed to attach overnight.[1]

-

Treatment: Cells are treated with a range of this compound concentrations (e.g., 0.01–20 µM) in at least triplicate for a specified duration, typically 72 hours.[1]

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well according to the manufacturer's protocol.

-

Measurement: The resulting formazan crystals are dissolved, and the absorbance is read on a microplate reader.

-

Analysis: Dose-response curves are generated using software like Prism (GraphPad) to calculate IC50 values.[1]

Cell Cycle Analysis (Flow Cytometry)

-

Seeding and Treatment: Cells are seeded in 100-mm dishes (e.g., 1.5 × 10^5–5 × 10^5 cells) and treated with this compound (e.g., 0.4 µM) for various time points (e.g., 6, 12, 24, 48, 72 hours).[1]

-

Harvesting: Cells (both adherent and floating) are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are stained with a solution containing propidium iodide (PI) and RNase A.[1]

-

Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in G1, S, and G2/M phases are determined. An increase in the sub-G1 population is indicative of apoptosis.[1]

Immunoblotting (Western Blot)

-

Cell Lysis: After treatment with this compound, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 72 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[1]

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Aurora A, TACC3, Plk1, PARP, β-actin). This is followed by incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Combination Therapies

Studies have explored the efficacy of this compound in combination with standard chemotherapeutic agents. In non-small-cell lung cancer (NSCLC) cell lines, concurrent treatment of this compound with docetaxel or cisplatin resulted in synergistic inhibition of cell growth.[1][7] The combination with docetaxel was noted to be particularly effective.[1] Sequential treatment, where docetaxel is administered before this compound, also showed greater growth inhibition than the reverse sequence, though concurrent treatment remained superior.[1][7] This suggests that this compound can enhance the anti-tumor activity of taxanes without increasing toxicity, offering a promising avenue for combination cancer therapies.[1][3]

Conclusion

This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines, including those from lung, breast, and ovarian cancers.[1] Its high selectivity for Aurora A kinase leads to predictable and measurable cellular effects, primarily G2/M cell cycle arrest, polyploidy, and apoptosis. The sensitivity to this compound varies significantly between cell lines, a factor that does not appear to correlate directly with basal Aurora A expression levels.[1] Furthermore, its ability to synergize with existing chemotherapies like docetaxel highlights its potential for integration into current cancer treatment regimens. The detailed protocols and data presented herein provide a foundational guide for researchers investigating the therapeutic potential of Aurora A kinase inhibition.

References

- 1. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. This compound, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Anticancer activity of the Aurora A kinase inhibitor this compound in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sivb.org [sivb.org]

- 9. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of MK-5108: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of MK-5108, a highly potent and selective inhibitor of Aurora-A kinase. This compound has demonstrated significant antitumor activity, both as a monotherapy and in combination with other chemotherapeutic agents, in a variety of preclinical models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of Aurora-A kinase, a key regulator of mitotic progression.[1] Overexpression of Aurora-A is frequently observed in human cancers and is associated with chromosomal instability and tumorigenesis.[2][3] this compound's potent and selective inhibition of Aurora-A leads to cell cycle arrest in the G2/M phase, accumulation of mitotic cells, and ultimately, apoptosis in cancer cells.[4][5] Its high selectivity for Aurora-A over Aurora-B and Aurora-C minimizes off-target effects, which is a distinguishing feature compared to other Aurora kinase inhibitors.[6][7]

Quantitative In Vitro and In Vivo Data

The preclinical activity of this compound has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Selectivity vs. Aurora-A | Reference |

| Aurora-A | 0.064 | - | [1][6][7] |

| Aurora-B | 14.1 | ~220-fold | [6][8] |

| Aurora-C | 12.1 | ~190-fold | [6][8] |

| TrkA | 2.0 | ~31-fold | [6][8] |

| TrkB | 13.0 | ~203-fold | [8] |

Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCC1143 | Breast | 0.42 | [6] |

| AU565 | Breast | 0.45 | [6] |

| MCF-7 | Breast | 0.52 | [6] |

| HCC1806 | Breast | 0.56 | [6] |

| CAL85-1 | Breast | 0.74 | [6] |

| LEIO285 | Leiomyosarcoma | ~0.1 | [6] |

| LEIO505 | Leiomyosarcoma | ~0.1 | [6] |

| SK-LSM1 | Leiomyosarcoma | ~0.1 | [6] |

| HCT116 | Colon | Not specified (sensitive) | [4] |

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%T/C) | Day of Measurement | Reference |

| HCT116 | 15 mg/kg, twice daily | 10% | Day 11 | [6] |

| HCT116 | 30 mg/kg, twice daily | -6% | Day 11 | [6] |

| HCT116 | 15 mg/kg, twice daily | 17% | Day 18 | [6] |

| HCT116 | 30 mg/kg, twice daily | 5% | Day 18 | [6] |

| SW48 | 15 mg/kg, intermittent | 35% | Day 10 | [1][6] |

| SW48 | 45 mg/kg, intermittent | 7% | Day 10 | [1][6] |

| SW48 | 15 mg/kg, intermittent | 58% | Day 27 | [1][6] |

| SW48 | 45 mg/kg, intermittent | 32% | Day 27 | [1][6] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound, from the inhibition of Aurora-A kinase to the downstream effects on the cell cycle and apoptosis.

Caption: Mechanism of action of this compound.

Experimental Workflow: In Vitro Cell Proliferation Assay

The following diagram outlines a typical workflow for assessing the anti-proliferative effects of this compound in cancer cell lines.

Caption: In vitro cell proliferation assay workflow.

Logical Relationship: Preclinical to Clinical Development

The following diagram illustrates the logical progression from preclinical findings to the clinical development strategy for this compound, particularly in combination with docetaxel.

Caption: Logic of this compound's clinical development.

Detailed Experimental Protocols

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity of this compound against a panel of protein kinases.

Methodology:

-

Recombinant human Aurora-A, Aurora-B, and Aurora-C kinases are expressed and purified.

-

Kinase activity is measured using a standard kinase assay, such as the Kinase-Glo® Luminescent Kinase Assay.

-

The kinase, substrate (e.g., a generic peptide substrate), and ATP are incubated in a buffer solution.

-

This compound is added at various concentrations to determine its inhibitory effect.

-

The reaction is initiated by the addition of ATP and incubated at room temperature.

-

The amount of ATP remaining after the reaction is quantified by adding the Kinase-Glo® reagent, which generates a luminescent signal proportional to the ATP concentration.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[6][8]

Cell Proliferation Assay (WST-8)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

The following day, the medium is replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

-

The cells are incubated for 72 hours.

-

After the incubation period, a WST-8 (Water Soluble Tetrazolium salt) solution is added to each well.

-

The plates are incubated for a further 1-4 hours, allowing viable cells to convert the WST-8 into a formazan dye.

-

The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.

-

The percentage of cell growth inhibition is calculated relative to the DMSO-treated control cells, and IC50 values are determined from the dose-response curves.[1]

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of this compound as a single agent and in combination with docetaxel.

Methodology:

-

Human cancer cells (e.g., HCT116 or SW48) are subcutaneously injected into the flank of immunodeficient mice (e.g., SCID mice or nude rats).[1][4][6]

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

The animals are then randomized into different treatment groups: vehicle control, this compound alone, docetaxel alone, and the combination of this compound and docetaxel.

-

This compound is typically administered orally, for example, twice daily for a specified period.[4] Docetaxel is administered intravenously.[1]

-

Tumor volumes are measured regularly (e.g., twice a week) using calipers.

-

Animal body weight and general health are monitored as indicators of toxicity.

-